4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride

Purity Analysis Procurement Specifications Sulfonyl Chloride Quality

4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride (CAS 1208075-53-9, molecular formula C7H5BrCl2O2S, molecular weight 303.99 g/mol) is a polyhalogenated aromatic sulfonyl chloride featuring a benzenesulfonyl chloride core substituted at the 2-position with a methyl group, at the 3-position with chlorine, and at the 4-position with bromine. This compound serves as an electrophilic sulfonylating reagent for introducing sulfonamide and sulfonate functionalities into organic scaffolds , with the retained C-Br and C-Cl bonds enabling orthogonal cross-coupling for sequential diversification in medicinal chemistry and agrochemical synthesis.

Molecular Formula C7H5BrCl2O2S
Molecular Weight 303.99 g/mol
CAS No. 1208075-53-9
Cat. No. B12859981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride
CAS1208075-53-9
Molecular FormulaC7H5BrCl2O2S
Molecular Weight303.99 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)Br)S(=O)(=O)Cl
InChIInChI=1S/C7H5BrCl2O2S/c1-4-6(13(10,11)12)3-2-5(8)7(4)9/h2-3H,1H3
InChIKeyIBGUPNRWQXZKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride (CAS 1208075-53-9): Procurement-Ready Sulfonyl Chloride for Multi-Halogenated Building Block Synthesis


4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride (CAS 1208075-53-9, molecular formula C7H5BrCl2O2S, molecular weight 303.99 g/mol) is a polyhalogenated aromatic sulfonyl chloride featuring a benzenesulfonyl chloride core substituted at the 2-position with a methyl group, at the 3-position with chlorine, and at the 4-position with bromine . This compound serves as an electrophilic sulfonylating reagent for introducing sulfonamide and sulfonate functionalities into organic scaffolds , with the retained C-Br and C-Cl bonds enabling orthogonal cross-coupling for sequential diversification in medicinal chemistry and agrochemical synthesis [1].

Why Generic Substitution Fails: The Critical Role of Substitution Pattern Precision in 4-Bromo-3-chloro-2-methylbenzenesulfonyl Chloride (CAS 1208075-53-9)


Procurement decisions for sulfonyl chloride building blocks cannot rely on generic substitution because regioisomeric halogen placement (e.g., 4-bromo-3-chloro-2-methyl vs. 3-bromo-2-chloro-5-methyl) governs distinct reactivity profiles in downstream transformations . In Pd-catalyzed desulfitative arylation reactions, the electron-withdrawing nature of the sulfonyl chloride group renders the aromatic ring electron-deficient, which significantly enhances reaction yields compared to electron-rich benzenesulfonyl chlorides [1]. The specific 4-bromo-3-chloro-2-methyl substitution pattern positions the bromine atom for selective cross-coupling while maintaining C-Br bond integrity under desulfitative conditions—a feature not universally preserved across all brominated sulfonyl chloride regioisomers [2].

Quantitative Comparative Evidence for 4-Bromo-3-chloro-2-methylbenzenesulfonyl Chloride (CAS 1208075-53-9) Versus Closest Analogs


Commercial Purity Benchmarking: 98% vs. 95% Purity in 4-Bromo-3-chloro-2-methylbenzenesulfonyl Chloride Procurement

Among commercially available polyhalogenated methylbenzenesulfonyl chlorides, 4-bromo-3-chloro-2-methylbenzenesulfonyl chloride (CAS 1208075-53-9) is available at 98% purity from Leyan (Product No. 1831684) , representing a 3 percentage-point absolute purity advantage over the 95% purity specification offered by AK Scientific for the same CAS number (Catalog 7184DH) and over the 95% specification for the regioisomeric analog 3-bromo-2-chloro-5-methylbenzenesulfonyl chloride . This purity differential corresponds to a 60% reduction in total impurity content (2% vs. 5%), which translates to lower byproduct interference in subsequent synthetic steps without requiring additional purification.

Purity Analysis Procurement Specifications Sulfonyl Chloride Quality

Electron-Deficient Aromatic Core: Reactivity Advantage of 4-Bromo-3-chloro-2-methylbenzenesulfonyl Chloride in Pd-Catalyzed Desulfitative Coupling

The sulfonyl chloride moiety withdraws electron density from the aromatic ring, classifying 4-bromo-3-chloro-2-methylbenzenesulfonyl chloride as an electron-deficient benzenesulfonyl chloride. Direct comparative studies using 10% Pd/C catalysis demonstrate that electron-deficient benzenesulfonyl chlorides provide better yields in heteroarene arylation reactions than electron-rich benzenesulfonyl chlorides [1]. This yield advantage stems from enhanced electrophilicity at the sulfur center, which facilitates the oxidative addition step in the catalytic cycle. Notably, bromo substituents on the benzenesulfonyl chloride are tolerated under these desulfitative conditions without C-Br bond cleavage, enabling retention of the bromide handle for subsequent orthogonal cross-coupling transformations [2].

Pd-Catalyzed Coupling Desulfitative Arylation Heteroarene Functionalization

Orthogonal Halogen Reactivity: C-Br Bond Retention in 4-Bromo-3-chloro-2-methylbenzenesulfonyl Chloride During Sulfonyl Chloride Transformations

4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride contains two distinct electrophilic centers: the sulfonyl chloride group (SO2Cl) for sulfonylation and nucleophilic substitution, and the aromatic C-Br bond for cross-coupling. Experimental studies on 4-bromobenzenesulfonyl chlorides demonstrate that the C-Br bond remains intact during desulfitative Pd-catalyzed coupling reactions [1], conjugate addition/arylation sequences [2], and heteroarene coupling with Methoxalen [3]. No cleavage of the C-Br bond was observed under these conditions, enabling sequential functionalization strategies wherein the sulfonyl chloride moiety is consumed first, followed by independent Pd-catalyzed coupling at the retained bromine position.

Orthogonal Reactivity C-Br Bond Stability Sequential Functionalization

Precise Substitution Pattern Differentiation: 4-Bromo-3-chloro-2-methyl vs. 3-Bromo-2-chloro-5-methyl Regioisomer

4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride (CAS 1208075-53-9) and its regioisomer 3-bromo-2-chloro-5-methylbenzenesulfonyl chloride share identical molecular formula (C7H5BrCl2O2S) and molecular weight (303.99 g/mol) but differ critically in substitution pattern . The 4-bromo-3-chloro-2-methyl substitution places the bromine para to the sulfonyl chloride group, while the 3-bromo-2-chloro-5-methyl isomer positions bromine meta to the sulfonyl chloride. This positional difference alters the electronic environment at the bromine center, affecting oxidative addition rates in Pd-catalyzed cross-couplings and modulating the regioselectivity of subsequent electrophilic aromatic substitution reactions on derived intermediates.

Regioisomer Comparison Substitution Pattern Synthetic Intermediate Selection

High-Value Application Scenarios for 4-Bromo-3-chloro-2-methylbenzenesulfonyl Chloride (CAS 1208075-53-9) in Medicinal Chemistry and Agrochemical Synthesis


Sequential Diversification in Parallel Medicinal Chemistry Libraries

4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride serves as a dual-functional scaffold for generating sulfonamide libraries with retained orthogonal cross-coupling handles. The sulfonyl chloride group reacts first with diverse amine inputs to generate sulfonamides, while the intact C-Br bond remains available for subsequent Pd-catalyzed Suzuki, Heck, or direct arylation with aryl/heteroaryl partners, as supported by the documented C-Br bond retention during desulfitative transformations [1]. This sequential diversification strategy enables library generation with two independent diversity vectors from a single building block, maximizing chemical space exploration per procurement dollar.

Synthesis of Polyhalogenated Bi(hetero)aryl Sulfonamides for Agrochemical Lead Optimization

The electron-deficient aromatic core of this compound, conferred by the sulfonyl chloride and halogen substituents, aligns with the reactivity profile that delivers higher yields in Pd/C-catalyzed direct arylation of heteroaromatics compared to electron-rich benzenesulfonyl chlorides [2]. This makes 4-bromo-3-chloro-2-methylbenzenesulfonyl chloride particularly suitable for preparing sulfonamide-containing bi(hetero)aryl structures commonly found in fungicidal and herbicidal active ingredients, where the bromine substituent enables late-stage diversification of the aromatic core after sulfonamide installation.

Preparation of Orthogonally Addressable Sulfonate Ester Intermediates

The sulfonyl chloride functionality undergoes efficient nucleophilic substitution with alcohols to form sulfonate esters, while the 4-bromo substituent remains available for independent cross-coupling as demonstrated in halobenzenesulfonyl chloride model systems [3]. This orthogonal reactivity profile supports the synthesis of sulfonate ester intermediates that can be further elaborated via transition metal catalysis without protecting group manipulations, reducing synthetic step count in complex natural product derivatization or pharmaceutical intermediate manufacturing.

Regioisomerically Defined Building Block for Structure-Activity Relationship (SAR) Studies

The precisely defined 4-bromo-3-chloro-2-methyl substitution pattern distinguishes this compound (CAS 1208075-53-9) from regioisomeric analogs such as 3-bromo-2-chloro-5-methylbenzenesulfonyl chloride, which share the same molecular formula but differ in halogen and methyl group positioning . For SAR campaigns exploring positional effects on target binding, procurement of the correct regioisomer is essential to avoid introducing confounding structural variables. This compound provides a defined halogenation topology for systematic exploration of steric and electronic effects in sulfonamide-based inhibitor design.

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